The National Institute of Standards and Technology (NIST) lists basic chemical information for 2,3,5-Trichlorophenyl acetate on their website, including its formula, molecular weight, and a link to its InChI identifier ().
Due to the presence of a trichlorophenyl group, 2,3,5-Trichlorophenyl acetate might hold some interest for research in similar areas to 2,3,5-Trichlorophenol (TCP). TCP is an environmental contaminant and has been studied for its potential endocrine disrupting properties (). However, there is no current research available specifically referencing 2,3,5-Trichlorophenyl acetate in this context.
2,3,5-Trichlorophenyl acetate is an organic compound characterized by the molecular formula C₈H₅Cl₃O₂. It is a derivative of phenol, featuring three chlorine atoms substituted at the 2, 3, and 5 positions of the phenyl ring, along with an acetate group attached to the phenolic oxygen. This compound is notable for its diverse applications in both chemical synthesis and industrial processes due to its unique chemical properties and structure.
Since TCPA is structurally related to TCP, a known environmental contaminant and potential endocrine disruptor [], it's crucial to handle it with caution. Limited data exists on its specific toxicity, but potential hazards include:
Research indicates that 2,3,5-trichlorophenyl acetate exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that it may interfere with cellular processes by interacting with biological molecules through its functional groups. The hydrolysis product, 2,3,5-trichlorophenol, is also believed to contribute to these biological effects by affecting enzyme activity and cellular signaling pathways .
The synthesis of 2,3,5-trichlorophenyl acetate typically involves:
2,3,5-Trichlorophenyl acetate finds applications across various fields:
The interactions of 2,3,5-trichlorophenyl acetate with biological systems are still under investigation. Its mechanism of action is believed to involve hydrolysis into 2,3,5-trichlorophenol, which may then interact with cellular components leading to various biological effects. Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound .
Several compounds share structural similarities with 2,3,5-trichlorophenyl acetate. Notable examples include:
| Compound | Chlorine Substituents | Unique Properties |
|---|---|---|
| 2,3,5-Trichlorophenyl acetate | 3 (at positions 2, 3 & 5) | Notable for antimicrobial activity |
| 2,4,5-Trichlorophenyl acetate | 3 (at positions 2, 4 & 5) | Known for herbicidal properties |
| 2,3,6-Trichlorophenyl acetate | 3 (at positions 2, 3 & 6) | Less studied; potential variations in reactivity |
| 2,4,6-Trichlorophenyl acetate | 3 (at positions 2, 4 & 6) | Exhibits different substitution patterns affecting reactivity |
The unique arrangement of chlorine atoms in each compound leads to distinct reactivity profiles and applications within chemical synthesis and biological research .